molecular formula C6H4F3NO B067777 5-(Trifluoromethyl)pyridin-3-ol CAS No. 186593-14-6

5-(Trifluoromethyl)pyridin-3-ol

Cat. No. B067777
M. Wt: 163.1 g/mol
InChI Key: YUUZFMWMDPHTQS-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridin-3-ol is a chemical compound featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position. Its unique structure and substituents make it a compound of interest in organic synthesis, materials science, and potentially in the development of new chemical entities with specific properties.

Synthesis Analysis

The synthesis of compounds related to 5-(Trifluoromethyl)pyridin-3-ol often involves the use of trifluoromethylated precursors or direct introduction of the trifluoromethyl group into pyridin-3-ol derivatives. Recent studies focus on novel methods for incorporating the trifluoromethyl group efficiently into heterocyclic compounds, including pyridines, to enhance their chemical properties and utility in further synthetic applications.

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyridin-3-ol and related compounds is characterized by X-ray crystallography, revealing how the trifluoromethyl and hydroxyl substituents influence the overall geometry, electronic distribution, and intermolecular interactions within crystals. The presence of these groups affects the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Compounds like 5-(Trifluoromethyl)pyridin-3-ol participate in various chemical reactions, leveraging the reactivity of the hydroxyl group and the electronic effects of the trifluoromethyl group. These reactions include substitution, oxidation, and coupling reactions, which are crucial for modifying the compound or introducing it into more complex molecules.

Physical Properties Analysis

The physical properties of 5-(Trifluoromethyl)pyridin-3-ol, including its melting point, boiling point, and solubility, are influenced by its molecular structure. The trifluoromethyl group, in particular, can impart unique physical characteristics such as increased volatility or altered solubility patterns in organic solvents.

Chemical Properties Analysis

The chemical properties of 5-(Trifluoromethyl)pyridin-3-ol, such as its acidity, reactivity towards nucleophiles, and participation in hydrogen bonding, are significantly affected by the trifluoromethyl and hydroxyl groups. These groups contribute to the compound's acidity, electrophilicity, and ability to form hydrogen bonds, which are important for its interactions and reactions with other molecules.

For further reading and more detailed insights into the synthesis, structure, and properties of 5-(Trifluoromethyl)pyridin-3-ol and related compounds, you can explore the following references from scientific research:

  • Synthesis and structural characterization of novel interaction products related to 5-(Trifluoromethyl)pyridin-3-ol (Chernov'yants et al., 2011).
  • Investigations into the structural determinations and reactivity of related pyridine compounds (Davis & Fettinger, 2018).
  • Studies on the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol and the pathway for the formation of Pyridin-3-ols in honey and model systems (Hidalgo et al., 2020).

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The use of TFMP derivatives in agrochemicals has helped protect crops from pests, contributing to increased crop yields .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .

Synthesis of Crop-Protection Products

  • Summary of Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Methods of Application : The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
  • Results or Outcomes : The production of 2,3,5-DCTF has enabled the synthesis of several crop-protection products .

Safety And Hazards

5-(Trifluoromethyl)pyridin-3-ol is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment and emergency procedures when handling this substance .

Future Directions

The demand for TFMP derivatives, including 5-(Trifluoromethyl)pyridin-3-ol, has been increasing steadily in the last 30 years . It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUZFMWMDPHTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629381
Record name 5-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyridin-3-ol

CAS RN

186593-14-6
Record name 5-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyridin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-(benzyloxy)-5-(trifluoromethyl)pyridine (10 g, 39.5 mmol) in methanol (100 mL) was added Pd/C (0.500 g, 4.70 mmol). The reaction mixture was stirred at 50° C. under H2 (55 psi) for 24 h, filtered and concentrated under reduce pressure to afford the crude product (2.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Nguyen, J Jacobson, KE Jarman… - Journal of Medicinal …, 2019 - ACS Publications
The persistent reservoir of cells latently infected with human immunodeficiency virus (HIV)-integrated proviral DNA necessitates lifelong suppressive antiretroviral therapy (ART). …
Number of citations: 11 pubs.acs.org

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